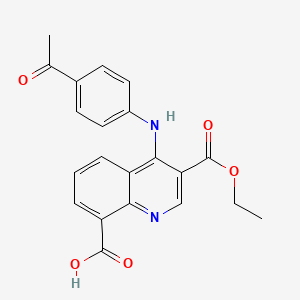
4-(4-Acetylanilino)-3-ethoxycarbonylquinoline-8-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Acetylanilino)-3-ethoxycarbonylquinoline-8-carboxylic acid is a complex organic compound with a unique structure that combines a quinoline core with acetylanilino and ethoxycarbonyl functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetylanilino)-3-ethoxycarbonylquinoline-8-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the acetylanilino and ethoxycarbonyl groups. Key steps may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Acetylanilino Group: This step often involves the acylation of aniline with acetic anhydride or acetyl chloride under basic conditions.
Ethoxycarbonylation: The ethoxycarbonyl group can be introduced via esterification reactions using ethyl chloroformate or ethyl bromoacetate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
4-(4-Acetylanilino)-3-ethoxycarbonylquinoline-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
4-(4-Acetylanilino)-3-ethoxycarbonylquinoline-8-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of enzymes involved in disease pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-(4-Acetylanilino)-3-ethoxycarbonylquinoline-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The acetylanilino group may enhance binding affinity to certain proteins, while the ethoxycarbonyl group can modulate the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
4-(4-Acetylanilino)-4-oxobutanoic acid: Similar structure but lacks the quinoline core.
2-(4-Acetylanilino)acetic acid: Contains an acetylanilino group but has a simpler backbone.
4-(4-Acetylanilino)-4-oxo-2-butenoic acid: Similar functional groups but different core structure.
Uniqueness
4-(4-Acetylanilino)-3-ethoxycarbonylquinoline-8-carboxylic acid is unique due to its combination of a quinoline core with acetylanilino and ethoxycarbonyl groups, providing a distinct set of chemical and biological properties that are not found in simpler analogs.
属性
IUPAC Name |
4-(4-acetylanilino)-3-ethoxycarbonylquinoline-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-3-28-21(27)17-11-22-18-15(5-4-6-16(18)20(25)26)19(17)23-14-9-7-13(8-10-14)12(2)24/h4-11H,3H2,1-2H3,(H,22,23)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWBRJZURGXXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)C(=O)C)C=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Chloro-4-[(3-hydroxyphenyl)amino]quinoline-3-carboxylic acid hydrochloride](/img/structure/B7750708.png)
![6-Chloro-4-[4-(4-methylpiperidin-1-yl)anilino]quinoline-3-carboxylic acid;hydrochloride](/img/structure/B7750709.png)
![6-Chloro-4-[2-(dimethylamino)ethylamino]quinoline-3-carboxylic acid;hydrochloride](/img/structure/B7750712.png)
![6-Chloro-4-[(3-hydroxypropyl)amino]quinoline-3-carboxylic acid hydrochloride](/img/structure/B7750719.png)
![7-Chloro-8-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylic acid hydrochloride](/img/structure/B7750721.png)
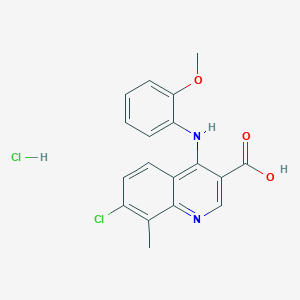
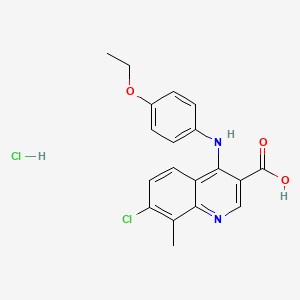
![7-Chloro-4-[4-(dimethylamino)anilino]-8-methylquinoline-3-carboxylic acid;hydrochloride](/img/structure/B7750751.png)
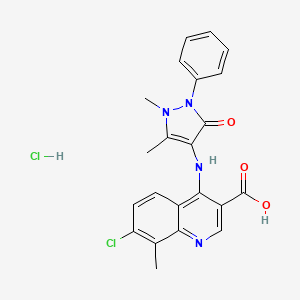
![3-Ethoxycarbonyl-4-[4-(2-hydroxyethyl)piperazin-1-yl]quinoline-6-carboxylic acid](/img/structure/B7750766.png)
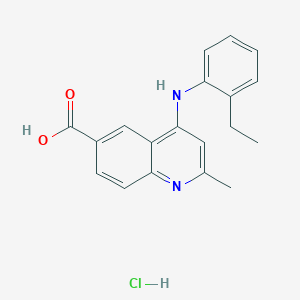
![4-{[4-(Dimethylamino)phenyl]amino}-2-methylquinoline-6-carboxylic acid hydrochloride](/img/structure/B7750783.png)
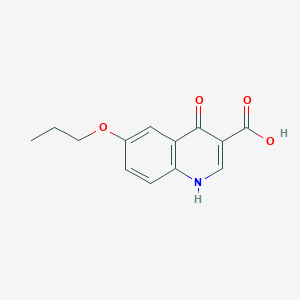
![6-methyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7750805.png)
